

An In-Depth Technical Guide to the Steroidal Neuromuscular Blocking Agent SZ1677

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Compound of Interest

Compound Name: SZ1676

Cat. No.: B8728321

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Introduction

SZ1676, with CAS number 159325-23-2, is identified as a derivative of the well-characterized compound SZ1677. While specific technical data for **SZ1676** is not extensively available in public scientific literature, a comprehensive understanding of its core properties can be inferred from the in-depth research conducted on its parent compound, SZ1677. This guide provides a detailed technical overview of SZ1677, a short-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	1-[17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)-androstan-16-yl]-1-allylpyrrolidinium bromide	[1]
Molecular Formula	C37H59BrN2O6	-
Molecular Weight	707.78 g/mol	-
Class	Steroidal Neuromuscular Blocking Agent	[1]

Pharmacological Profile

SZ1677 is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. This action prevents acetylcholine from binding, leading to muscle relaxation.

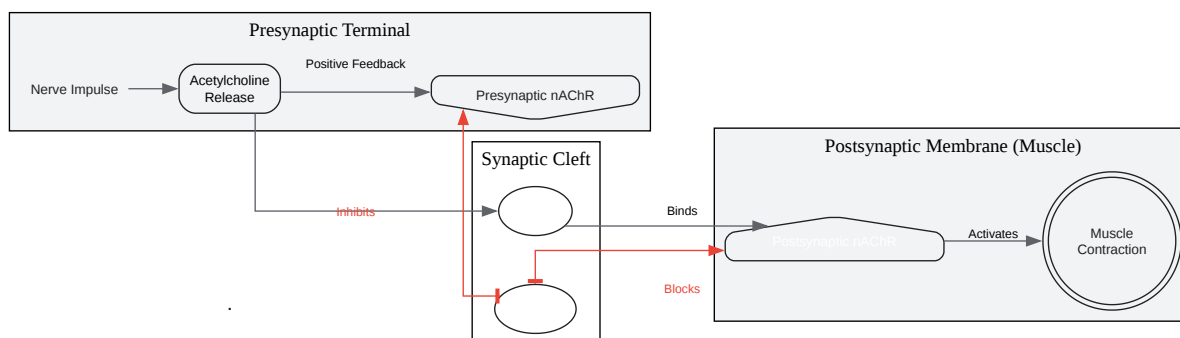
Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the neuromuscular blocking activity of SZ1677.

Parameter	Species	Muscle	Value	Comparator	Reference
ED90	Guinea Pig	-	25 µg/kg	Rocuronium (100 µg/kg)	[2]
Onset of Action	Guinea Pig	Thyroarytenoid	67 ± 32 s	Rocuronium (42 ± 40 s)	[2]
Posterior Cricoarytenoid	101 ± 26 s	Rocuronium (102 ± 108 s)	[2]		
Anterior Tibial	114 ± 34 s	Rocuronium (68 ± 46 s)	[2]		
Recovery (25-75%)	Guinea Pig	Thyroarytenoid	192 ± 92 s	Rocuronium (464 ± 183 s)	[2]
Posterior Cricoarytenoid	222 ± 66 s	Rocuronium (450 ± 148 s)	[2]		
Anterior Tibial	149 ± 55 s	Rocuronium (292 ± 86 s)	[2]		

Mechanism of Action

SZ1677 primarily exerts its effect by blocking postsynaptic nicotinic acetylcholine receptors. Additionally, studies have shown that it possesses presynaptic inhibitory effects on neuronal nAChRs at the neuromuscular junction, which contributes to the "fade" observed during train-of-four stimulation.



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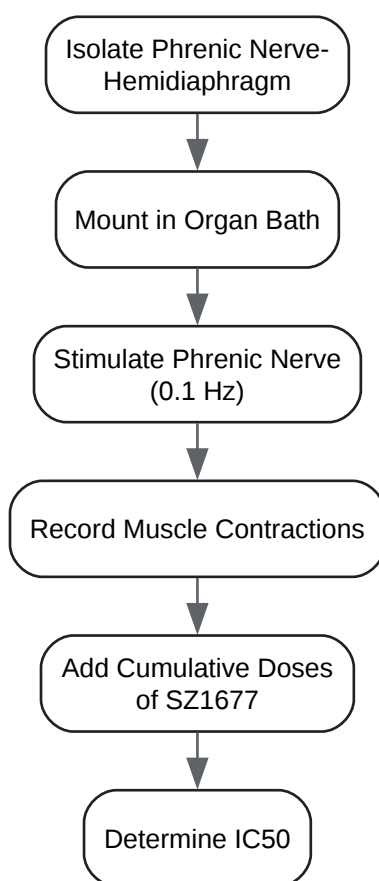
Mechanism of neuromuscular blockade by SZ1677.

Experimental Protocols

1. In Vitro Neuromuscular Blockade Assessment (Phrenic Nerve-Hemidiaphragm Preparation)

- Objective: To assess the neuromuscular blocking potency of SZ1677 in an isolated tissue preparation.
- Methodology:
 - Phrenic nerve-hemidiaphragm preparations were isolated from mice, rats, or guinea pigs.
 - The preparations were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

- The phrenic nerve was stimulated with supramaximal square wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.
- Contractions of the diaphragm muscle were recorded isometrically using a force transducer.
- Cumulative concentration-response curves were generated by adding increasing concentrations of SZ1677 to the organ bath.
- The concentration required to produce 50% inhibition of the twitch response (IC₅₀) was determined.



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Workflow for in vitro neuromuscular blockade assessment.

2. In Vivo Neuromuscular Blockade Assessment (Sciatic Nerve-Anterior Tibial Muscle Preparation)

- Objective: To determine the in vivo potency and time course of action of SZ1677.
- Methodology:
 - Rats, guinea pigs, or cats were anesthetized.
 - The sciatic nerve was exposed and stimulated with supramaximal square wave pulses.
 - The contractions of the anterior tibial muscle were recorded using a force transducer.
 - SZ1677 was administered intravenously.
 - The dose required to produce 90% depression of the twitch height (ED90) was determined.
 - The time to maximum block (onset of action) and the time for the twitch height to recover to 25%, 75%, and 90% of control were measured.

3. Acetylcholine Release Assay

- Objective: To investigate the presynaptic effects of SZ1677 on acetylcholine release.
- Methodology:
 - Mouse hemidiaphragm preparations were incubated with [3H]-choline to label the acetylcholine stores.
 - The preparations were mounted in a flow-through chamber and superfused with physiological salt solution.
 - The phrenic nerve was stimulated electrically to evoke acetylcholine release.
 - The radioactivity of the superfusate was measured by liquid scintillation counting as an index of [3H]-acetylcholine release.
 - The effect of SZ1677 on stimulation-evoked acetylcholine release was determined by adding the compound to the superfusion medium.

Cardiovascular Safety Profile

A key feature of SZ1677 is its favorable cardiovascular safety profile. Preclinical studies have demonstrated that it does not produce significant changes in blood pressure or heart rate at doses up to eight times its ED90. Furthermore, it lacks the vagolytic (atropine-like) effects often seen with other steroidal neuromuscular blocking agents.

Conclusion

SZ1677 is a promising short-acting, non-depolarizing neuromuscular blocking agent with a rapid onset of action and a favorable cardiovascular safety profile. While detailed information on its derivative, **SZ1676**, is limited, the comprehensive data available for SZ1677 provides a strong foundation for understanding the potential properties of this class of compounds. Further research is warranted to elucidate the specific pharmacological profile of **SZ1676** and to determine its potential clinical utility.

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References

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